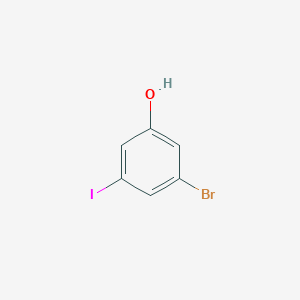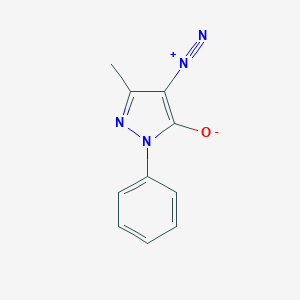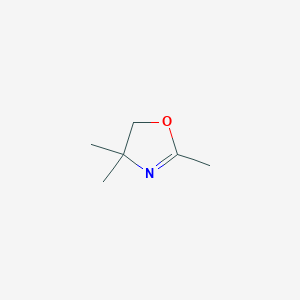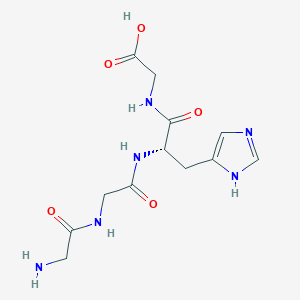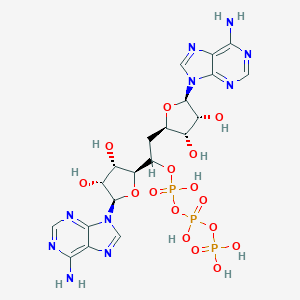
ppApA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PpApA, also known as pyrophosphorylated adenosine, is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is formed by the phosphorylation of adenosine triphosphate (ATP) and has been found to have significant effects on biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of ppApA involves its binding to specific proteins and enzymes. ppApA has been found to bind to a protein called PAP7, which is involved in the regulation of poly(A) tail length in mRNA molecules. ppApA has also been shown to bind to the RNA editing enzyme ADAR2, enhancing its activity.
Biochemische Und Physiologische Effekte
PpApA has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in RNA metabolism, such as RNA polymerase II and ADAR2. ppApA has also been found to regulate the length of the poly(A) tail in mRNA molecules. In addition, ppApA has been shown to have effects on the immune system, with studies suggesting that it may play a role in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ppApA is its potential as a tool for studying RNA editing and RNA metabolism. Its ability to regulate the activity of enzymes involved in these processes makes it a valuable tool for researchers. However, one of the limitations of ppApA is its instability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of ppApA. One area of research is the development of new methods for synthesizing and stabilizing ppApA, which could make it more accessible for use in lab experiments. Another area of research is the exploration of ppApA's potential as a therapeutic agent. Studies have suggested that ppApA may have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Overall, the study of ppApA has the potential to lead to new insights into RNA editing and RNA metabolism, as well as new therapeutic approaches for the treatment of disease.
Synthesemethoden
The synthesis of ppApA involves the phosphorylation of ATP using an enzyme called polyphosphate kinase (PPK). PPK transfers phosphate groups from polyphosphate to ATP, resulting in the formation of ppApA. This process can be carried out in vitro using purified enzymes or in vivo using genetically modified organisms.
Wissenschaftliche Forschungsanwendungen
PpApA has been found to have various applications in scientific research. One of the main applications is in the study of RNA editing. ppApA has been shown to be a cofactor for the RNA editing enzyme ADAR2, which is involved in the editing of adenosine to inosine in RNA molecules. ppApA has also been found to regulate the activity of other enzymes involved in RNA metabolism, such as RNA polymerase II.
Eigenschaften
CAS-Nummer |
10209-67-3 |
|---|---|
Produktname |
ppApA |
Molekularformel |
C20H27N10O16P3 |
Molekulargewicht |
756.4 g/mol |
IUPAC-Name |
[1,2-bis[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-8-17(25-2-23-15)29(4-27-8)19-12(33)10(31)6(42-19)1-7(44-48(38,39)46-49(40,41)45-47(35,36)37)14-11(32)13(34)20(43-14)30-5-28-9-16(22)24-3-26-18(9)30/h2-7,10-14,19-20,31-34H,1H2,(H,38,39)(H,40,41)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t6-,7?,10-,11+,12-,13-,14-,19-,20-/m1/s1 |
InChI-Schlüssel |
CNUZICGKLOTDRJ-ZYCSGJNZSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Synonyme |
adenosine diphosphate adenosine monophosphate ppApA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



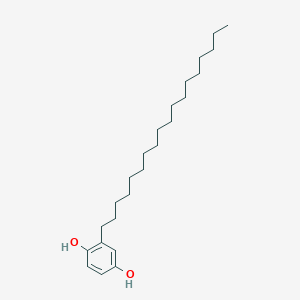
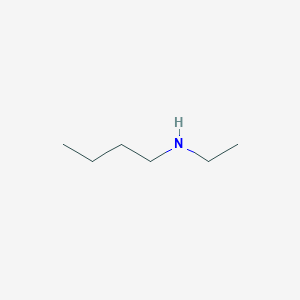
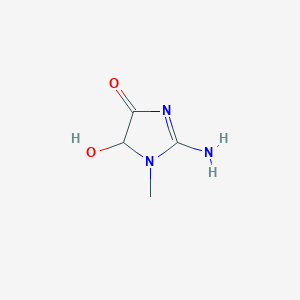
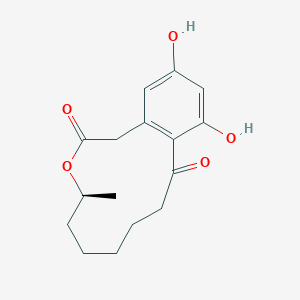
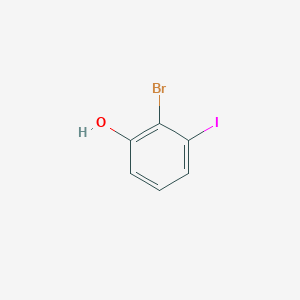

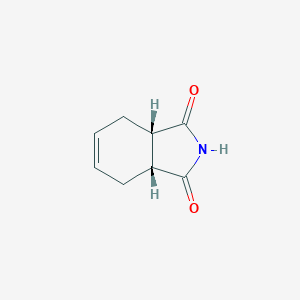
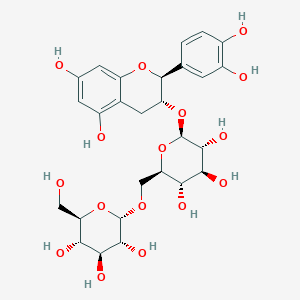
![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
